2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide
Description
2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl group and a 3-propan-2-yloxyphenylamine moiety. Its structural features—a bromine atom (electron-withdrawing) and a propan-2-yloxy group (bulky, lipophilic substituent)—influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-bromo-N-(3-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11(2)20-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17/h3-11H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYKROIKRPLUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589333 | |
| Record name | 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58494-85-2 | |
| Record name | 2-Bromo-N-[3-(1-methylethoxy)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58494-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 2-position.
Coupling Reaction: The brominated benzamide is then subjected to a coupling reaction with 3-propan-2-yloxyphenylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are derivatives of the original compound with different substituents replacing the bromine atom.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Chemistry
Antioxidant and Antibacterial Activities
Benzamides, including 2-bromo-N-(3-propan-2-yloxyphenyl)benzamide, have been studied for their antioxidant and antibacterial properties. Research indicates that certain synthesized benzamide derivatives exhibit enhanced total antioxidant capacity and free radical scavenging activities compared to standard compounds.
Case Study: Synthesis of Novel Benzamides
A study synthesized a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid. The results showed that some derivatives demonstrated higher antioxidant activities, indicating the potential of these compounds in developing new therapeutic agents for oxidative stress-related diseases.
Analytical Chemistry
Mass Spectrometry Analysis
The structural analysis of benzamide derivatives, such as this compound, can be performed using mass spectrometry. This technique provides crucial information regarding the molecular weight and structural integrity of the compound.
Synthesis of Antidepressants
Recent developments in organic synthesis highlight the use of compounds like this compound as intermediates in the synthesis of antidepressants. The compound's unique structure facilitates various reactions leading to the formation of biologically active molecules.
Case Study: Catalytic Synthesis
A review discussed the catalytic synthesis of antidepressants over thirteen years, emphasizing the role of benzamide derivatives in developing new pharmacological agents. The utilization of metal-catalyzed reactions has proven effective in enhancing yields and selectivity in synthesizing complex molecules .
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamides
Table 1: Substituent Effects on Reactivity
Key Research Findings and Gaps
- Its packing interactions may resemble 4-bromo-N-(2-nitrophenyl)benzamide, which exhibits two molecules per asymmetric unit .
- Theoretical Studies : DFT analyses () suggest that bromine and chloro analogs form stable hydrogen bonds. Similar computational studies on the target compound could predict its electrostatic interactions and stability .
Biological Activity
2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cellular effects, and therapeutic applications. The information is derived from diverse scientific sources and includes data tables and research findings.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C16H18BrN2O2
- CAS Number : 58494-85-2
The biological activity of this compound primarily involves its interaction with specific molecular targets, which can lead to various biological effects.
Target Proteins
- G-Protein Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, influencing cellular responses.
- Enzymatic Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain.
Cellular Effects
Studies have demonstrated that this compound affects various cellular processes:
- Cell Cycle Arrest : Similar compounds have been reported to induce S-phase arrest in cancer cells, suggesting potential applications in oncology .
- Reactive Oxygen Species (ROS) Modulation : The compound can influence ROS production, which plays a role in cell signaling and apoptosis.
Dosage Effects
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses : Minimal physiological changes observed.
- High Doses : Significant alterations in neurotransmitter levels and potential neurotoxic effects noted .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic efficacy:
- Absorption : The compound is absorbed through specific transporters in cell membranes.
- Distribution : Once inside the cells, it binds to various proteins, affecting its localization and activity.
Antiproliferative Activity
A study on a related class of compounds found that certain benzamide derivatives exhibited potent cytotoxicity against leukemia cells, indicating that this compound may also possess similar properties .
Therapeutic Applications
The compound's ability to modulate signaling pathways suggests potential therapeutic uses in treating diseases associated with dysregulated cell growth, such as cancer and metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C16H18BrN2O2 | Antiproliferative, MAO inhibition |
| 4-Chloro-2-benzamides | Varies | S-phase arrest agents |
| Bromopropionylamino-benzamides | Varies | Cytotoxic against solid tumors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
